molecular formula C10H18O3 B2732994 (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid CAS No. 2248215-03-2

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid

Cat. No.: B2732994
CAS No.: 2248215-03-2
M. Wt: 186.251
InChI Key: YOMAGPZYGJWXPD-GVHYBUMESA-N
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Description

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid: is an organic compound with a unique structure that includes a dimethyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid typically involves the use of starting materials such as 2-methylpropanoic acid and 4,4-dimethyloxolane. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it useful in biochemical assays.

Medicine: In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.

Industry: In industry, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The pathways involved in its mechanism of action depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylbutanoic acid
  • (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpentanoic acid

Comparison: Compared to similar compounds, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has a unique structure that imparts specific chemical properties. Its dimethyloxolane ring provides stability and reactivity, making it distinct from other compounds with similar backbones.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAGPZYGJWXPD-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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